12-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one
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Overview
Description
The compound 12-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one is a complex organic molecule featuring a unique structure that includes a piperazine ring, a phenyl group, and a thia-tricyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is often synthesized through the reaction of ethylenediamine with diethylene glycol, followed by methylation . The phenyl group is introduced via a Friedel-Crafts acylation reaction, and the thia-tricyclic core is constructed through a series of cyclization reactions involving sulfur-containing reagents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability . Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
12-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one: undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents, and room temperature.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
12-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one: has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 12-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the suppression of cancer cell growth . Additionally, it can interact with cell membranes, disrupting their integrity and causing cell death .
Comparison with Similar Compounds
12-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one: can be compared with other similar compounds, such as:
2-(4-Methylpiperazin-1-yl)ethan-1-amine: A simpler piperazine derivative with similar bioactive properties.
2-(4-Methylpiperazin-1-yl)cyclopentanol:
4-(4-Methylpiperazin-1-yl)butan-1-ol:
The uniqueness of This compound lies in its complex structure, which imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
12-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2S/c1-23-7-9-24(10-8-23)17(27)11-15-13-29-20-22-18-16(19(28)25(15)20)12-21-26(18)14-5-3-2-4-6-14/h2-6,12,15H,7-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWGWLAFUMZMCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC2CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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